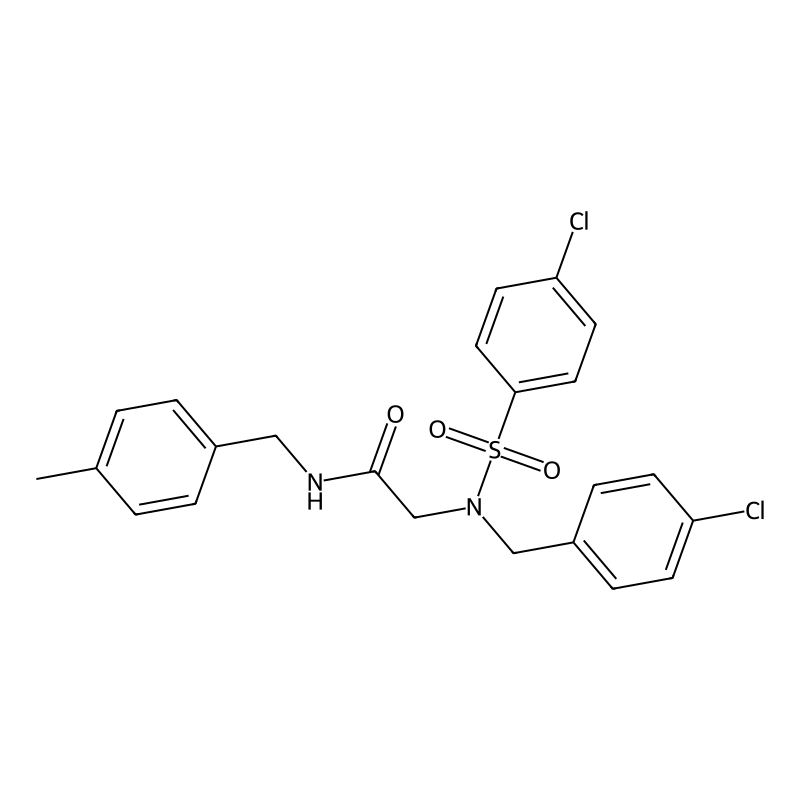

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide

Catalog No.

S8004171

CAS No.

M.F

C23H22Cl2N2O3S

M. Wt

477.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide

Molecular Formula

C23H22Cl2N2O3S

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C23H22Cl2N2O3S/c1-17-2-4-18(5-3-17)14-26-23(28)16-27(15-19-6-8-20(24)9-7-19)31(29,30)22-12-10-21(25)11-13-22/h2-13H,14-16H2,1H3,(H,26,28)

InChI Key

KYVUHDGJOUZWOZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide is a chemical compound that has recently gained attention due to its potential applications in various fields of research and industry. In this paper, we will discuss the definition and background of this compound, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide is an organic compound with the molecular formula C24H23Cl2N2O3S. It is an analogue of a known anticancer drug, the sulfonamide-based inhibitor of carbonic anhydrase (CA), sulthiame, which has been used for the treatment of various types of epilepsy.

The molecular weight of the compound is 507.42 g/mol. It is a yellow to light brown powder, with a melting point of 157-159°C. The compound is slightly soluble in water, but soluble in organic solvents such as DMSO, acetone, and ethanol.

The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide involves the reaction of 4-chlorobenzylamine with 2-chlorobenzoyl chloride, followed by reaction with 4-methylbenzylamine and subsequent sulfonation with chlorosulfonic acid. The product is then purified by recrystallization. The purity and identity of the compound are confirmed by various analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry.

for the detection and quantification of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide include high-performance liquid chromatography (HPLC) with UV detection, liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS).

The compound has been shown to possess potent inhibitory activity against various carbonic anhydrases, including CA IX and CA XII, which are overexpressed in many types of tumors and play important roles in tumor growth and metastasis. It has also been shown to exhibit antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Limited data are available regarding the toxicity and safety of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide in scientific experiments. However, it has been reported to be non-toxic to human fibroblast cells and to exhibit low cytotoxicity against various cancer cell lines.

The compound has potential applications in various fields of research and industry, including cancer therapy, drug design, and antimicrobial agents.

There is limited research on the compound's potential applications in cancer therapy and drug design. However, preliminary studies have shown promising results in inhibiting tumor growth and antimicrobial activity.

The potential implications of the compound in various fields of research and industry include its use as a potential anticancer drug, development of new carbonic anhydrase inhibitors, and as an antimicrobial agent.

The limitations of the current research on the compound include limited toxicity and safety data, as well as limited research on its potential applications in various fields. Future research should focus on identifying any potential adverse effects of the compound, as well as exploring its potential applications in various fields.

1. Exploration of the compound's potential applications as an MRI contrast agent

2. Study of the compound's potential use in the treatment of bacterial infections

3. Investigation of the interactions between the compound and various biological targets to identify potential therapeutic benefits

4. Development of new carbonic anhydrase inhibitors based on the structure of the compound

5. Study of the compound's potential use in the treatment of other diseases such as diabetes and inflammation

6. Assessment of the pharmacokinetic properties of the compound to determine its potential usefulness as an anticancer drug

7. Investigation of the compound's mechanism of action in inhibiting tumor growth and metastasis to identify new targets for cancer therapy.

2. Study of the compound's potential use in the treatment of bacterial infections

3. Investigation of the interactions between the compound and various biological targets to identify potential therapeutic benefits

4. Development of new carbonic anhydrase inhibitors based on the structure of the compound

5. Study of the compound's potential use in the treatment of other diseases such as diabetes and inflammation

6. Assessment of the pharmacokinetic properties of the compound to determine its potential usefulness as an anticancer drug

7. Investigation of the compound's mechanism of action in inhibiting tumor growth and metastasis to identify new targets for cancer therapy.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

476.0728191 g/mol

Monoisotopic Mass

476.0728191 g/mol

Heavy Atom Count

31

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds